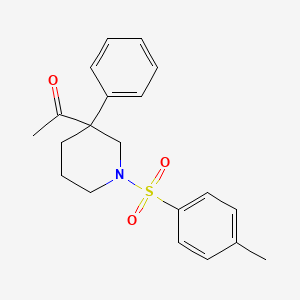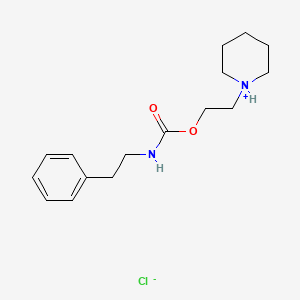![molecular formula C17H16BrN5O3 B13744374 Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]- CAS No. 20371-10-2](/img/structure/B13744374.png)
Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanenitrile, 3-[: 4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- is a chemical compound with the molecular formula C17H16BrN5O3 and a molecular weight of 418.245 g/mol . This compound is known for its vibrant color and is often used as a dye in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- typically involves the diazotization of 2-bromo-4-nitroaniline followed by coupling with N-(2-hydroxyethyl)aniline . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which are crucial for the successful synthesis of this compound .
化学反応の分析
Types of Reactions: Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a dye intermediate and a reagent in organic synthesis . Its vibrant color makes it useful in the development of new dyes and pigments .
Biology: In biological research, it is used as a staining agent for various biological specimens . Its ability to bind to specific cellular components makes it valuable in histological studies .
Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications due to their unique chemical properties .
Industry: In the textile industry, it is used as a dye for fabrics and textiles . Its stability and vibrant color make it a popular choice for coloring synthetic fibers .
作用機序
The mechanism of action of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- involves its interaction with specific molecular targets, primarily through its azo and nitro groups . These functional groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
類似化合物との比較
- Propanenitrile, 3-[ 4-[(4-nitrophenyl)azo]phenylamino]- .
Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-: (Disperse Orange 61).
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-: (Disperse Orange 30).
Uniqueness: Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- is unique due to the presence of the bromine atom and the hydroxyethyl group, which impart distinct chemical properties and reactivity compared to its analogs . These structural differences influence its color, stability, and reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively .
特性
CAS番号 |
20371-10-2 |
|---|---|
分子式 |
C17H16BrN5O3 |
分子量 |
418.2 g/mol |
IUPAC名 |
3-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H16BrN5O3/c18-16-12-15(23(25)26)6-7-17(16)21-20-13-2-4-14(5-3-13)22(10-11-24)9-1-8-19/h2-7,12,24H,1,9-11H2 |
InChIキー |
MJSFZNFCRPQTTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Br)N(CCC#N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


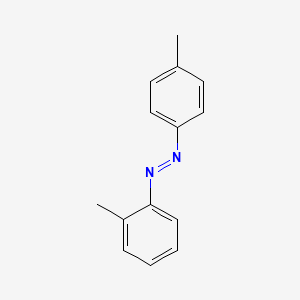
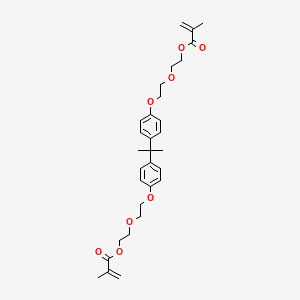


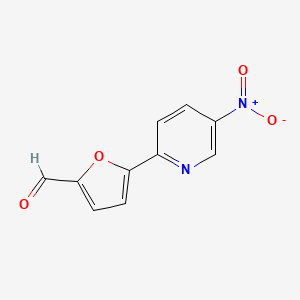
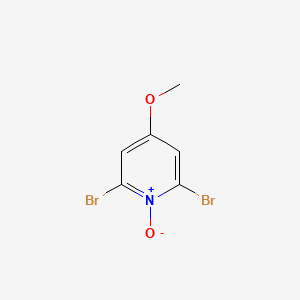
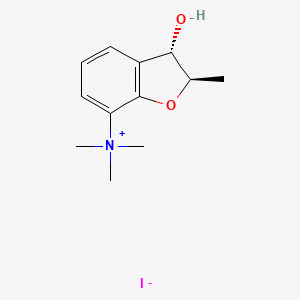
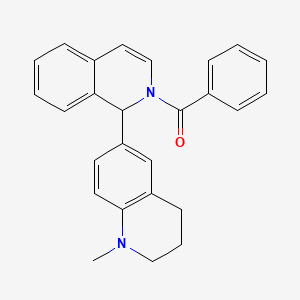
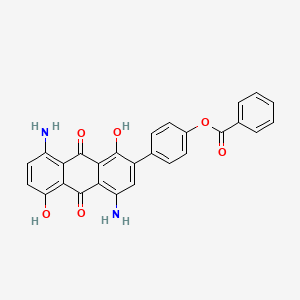

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)
